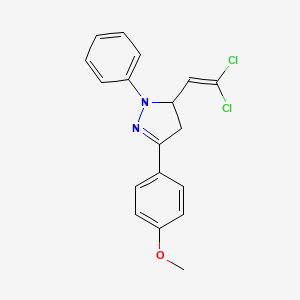

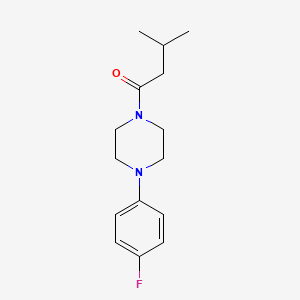

![molecular formula C16H13N3O3S B5598944 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)

4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and study of benzoxazole derivatives, like "4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide," are of significant interest in medicinal chemistry and material science due to their diverse biological activities and potential applications. These compounds often serve as key intermediates or final products in the development of pharmaceuticals and advanced materials.

Synthesis Analysis

The synthesis of benzoxazole derivatives involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole through reactions with acetyl chloride and various aromatic aldehydes, followed by cyclization, showcases the complexity and intricacy of synthesizing nitrogen-rich heterocycles similar to our compound of interest (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by spectroscopic techniques such as NMR and IR spectroscopy. The detailed analysis provides insights into the electronic distribution, molecular conformation, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties. For example, the study on 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one highlights the importance of hydrogen bonding and π-π stacking in stabilizing the molecular structure (Hwang et al., 2006).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions, including cyclization, nucleophilic substitution, and condensation, to form complex heterocyclic systems. These reactions are pivotal for modifying the chemical structure to achieve desired physical and chemical properties. For instance, the synthesis of substituted benzoxazinylthieno[2,3-b]pyridines through reactions of (3-cyanopyridin-2-ylthio)acetic acids with o-aminophenyl(diphenyl)carbinol demonstrates the versatility of benzoxazole derivatives in forming complex heterocycles with potential biological activities (Kaigorodova et al., 2004).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations and material science applications. The study of the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one provides valuable information on the compound's density and crystal packing, which are important for its physical properties (Hwang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the applicability of benzoxazole derivatives in various fields. For instance, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor underscores the importance of understanding the chemical properties for therapeutic applications (Zhou et al., 2008).

Applications De Recherche Scientifique

Synthesis and Biological Activities

A study highlighted the synthesis of novel Schiff bases and their evaluation for antibacterial and antifungal activity, indicating the potential of such compounds in developing new antimicrobial agents (Mange et al., 2013). This research underscores the importance of benzamide derivatives in creating compounds with significant biological activity.

Luminescent Properties and Stimuli-responsive Behavior

Another investigation focused on the synthesis of compounds exhibiting aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, showcasing the versatility of benzamide derivatives in material science and sensor development (Srivastava et al., 2017). These findings suggest potential applications of 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide in developing novel materials with unique optical properties.

Acid-Degradable Epoxy Resins

Research into hexahydro-s-triazine derivatives for the preparation of acid-degradable epoxy resins with high performance indicates the application of related compounds in creating environmentally friendly materials (You et al., 2017). This study highlights the potential utility of benzoxazole and benzamide derivatives in sustainable material science.

Antioxidant Additives for Lubricating Oils

A study on the synthesis and evaluation of thiazoles as antioxidant additives suggests the relevance of similar compounds in enhancing the performance and lifespan of industrial products (Amer et al., 2011). This research points towards possible applications of 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide in industrial applications where oxidative stability is crucial.

Propriétés

IUPAC Name |

4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c17-15(21)10-5-7-11(8-6-10)18-14(20)9-23-16-19-12-3-1-2-4-13(12)22-16/h1-8H,9H2,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKACWSOXCSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)

![2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5598875.png)

![3-isopropyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5598878.png)

![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)

![1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)

![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)